Midaxifylline

Description

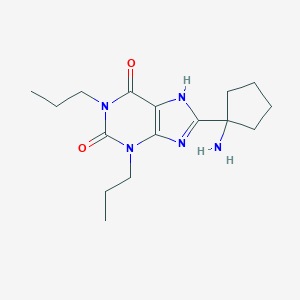

Structure

3D Structure

Properties

CAS No. |

151159-23-8 |

|---|---|

Molecular Formula |

C16H25N5O2 |

Molecular Weight |

319.40 g/mol |

IUPAC Name |

8-(1-aminocyclopentyl)-1,3-dipropyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C16H25N5O2/c1-3-9-20-12-11(13(22)21(10-4-2)15(20)23)18-14(19-12)16(17)7-5-6-8-16/h3-10,17H2,1-2H3,(H,18,19) |

InChI Key |

UFOBUCDTKQDDTN-UHFFFAOYSA-N |

SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3(CCCC3)N |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3(CCCC3)N |

Other CAS No. |

151159-23-8 |

Origin of Product |

United States |

Molecular Interactions and Pharmacological Characterization of Midaxifylline

Adenosine (B11128) Receptor Antagonism Studies

Midaxifylline has been investigated as an antagonist of adenosine receptors. nih.gov These receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of the endogenous nucleoside, adenosine. nih.gov Antagonism of these receptors, particularly the A1 subtype, has been a target for therapeutic intervention in various conditions. Midaxifylline's development stems from research into potent and selective antagonists for these receptors. nih.gov

Receptor Subtype Selectivity Profiles

Midaxifylline is classified as an amino-substituted derivative of DPCPX, a compound known for its high potency and selectivity as an antagonist for the A1 adenosine receptor. nih.gov The structural modifications leading to Midaxifylline were explored in the context of structure-activity relationship studies aimed at understanding the molecular requirements for binding to the A1-adenosine receptor. researchgate.netresearchgate.net

However, specific quantitative data detailing the binding affinity (Ki values) of Midaxifylline across the full panel of human adenosine receptor subtypes (A1, A2A, A2B, and A3) are not available in the cited literature. Therefore, a comprehensive selectivity profile and a comparative data table cannot be constructed at this time.

Ligand Binding Dynamics and Receptor Affinity

The interaction between a ligand like Midaxifylline and its receptor is defined by its binding affinity and kinetics. Affinity is typically represented by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), which indicate the concentration of the ligand required to occupy 50% of the receptors at equilibrium. Binding kinetics are described by the association rate constant (kon), which measures how quickly the ligand binds to the receptor, and the dissociation rate constant (koff), which measures how quickly the ligand detaches.

While Midaxifylline is known as an A1 adenosine receptor antagonist, specific experimental values for its binding affinity (Ki or Kd) and its kinetic parameters (kon and koff) are not provided in the available search results.

Allosteric Modulation and Receptor Activation Mechanisms

Adenosine receptors, like other GPCRs, can be influenced by allosteric modulators. These molecules bind to a site on the receptor that is distinct from the orthosteric site where the endogenous agonist (adenosine) and competitive antagonists bind. Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral, enhancing, inhibiting, or not affecting the binding and/or efficacy of the orthosteric ligand, respectively.

The available literature describes Midaxifylline as an adenosine receptor antagonist, a term that typically implies competitive binding at the orthosteric site. nih.gov There is no information within the search results to suggest that Midaxifylline functions as an allosteric modulator of adenosine receptors. Furthermore, as an antagonist, its primary mechanism is to block receptor activation by an agonist, rather than possessing an activation mechanism of its own.

Phosphodiesterase Enzyme Inhibition Mechanisms

Xanthine (B1682287) derivatives, the chemical class to which Midaxifylline belongs, are known to act as non-selective inhibitors of phosphodiesterase (PDE) enzymes. nih.govcam.ac.uk These enzymes are responsible for degrading the intracellular second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, xanthines can increase intracellular levels of cAMP and cGMP, leading to various cellular responses.

Isozyme Specificity and Kinetic Studies

The phosphodiesterase enzyme family is diverse, with multiple isozymes (e.g., PDE1-PDE11) exhibiting different tissue distributions and substrate specificities. Selective inhibition of these isozymes is a key goal in modern drug development.

While Midaxifylline's xanthine structure suggests potential PDE inhibitory activity, there is no specific data in the provided search results that characterizes its potency (IC50 values) or selectivity against the various PDE isozymes. Consequently, a data table of isozyme specificity cannot be generated.

Mechanistic Enzymology of Inhibition

Enzyme inhibition can occur through several mechanisms, such as competitive, non-competitive, uncompetitive, or mixed inhibition, which describe how the inhibitor interacts with the enzyme and the enzyme-substrate complex.

As there is no available data confirming Midaxifylline's inhibition of specific PDE isozymes or any kinetic studies on such interactions, the mechanistic enzymology of its potential PDE inhibition cannot be described.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of Midaxifylline and Its Analogues

Fundamental Principles of Structure-Activity Correlation in Xanthine (B1682287) Derivatives

The biological activity of xanthine derivatives, a class to which midaxifylline belongs, is profoundly influenced by the nature and position of substituents on the core xanthine scaffold. uvigo.galnih.gov The xanthine molecule, a nitrogenous heterocyclic compound, offers several positions (N1, N3, N7, and C8) where chemical modifications can drastically alter its pharmacological profile, including its affinity for targets like adenosine (B11128) receptors and phosphodiesterases (PDEs). iitg.ac.innih.gov

Early research established that natural plant alkaloids such as caffeine (B1668208) (1,3,7-trimethylxanthine) and theophylline (B1681296) (1,3-dimethylxanthine) are non-selective adenosine receptor antagonists. nih.gov Systematic modifications of the xanthine structure have since led to the development of highly potent and selective antagonists for various adenosine receptor subtypes (A1, A2A, A2B, and A3) and inhibitors of different PDE isoenzymes. nih.govnih.gov

Key structural determinants for the activity of xanthine derivatives include:

Substituents at the C8 position: This position is crucial for determining the affinity and selectivity for adenosine receptors. Large, bulky, and often lipophilic groups at the C8 position are generally well-tolerated and can significantly enhance potency. The introduction of an aminocyclopentyl group at the C8 position in midaxifylline is a distinctive feature that likely plays a significant role in its interaction with its biological target(s). nih.govgoogle.com

Substituents at the N7 position: Modification at the N7 position can also modulate activity. For example, a methyl group at N7, as seen in caffeine, can decrease A1 receptor affinity, thereby increasing selectivity for A2A or A2B receptors when compared to derivatives without this methylation. nih.gov Doxofylline, which has a 1,3-dioxolan-2-ylmethyl group at the N7 position, shows minimal activity at A1 and A2A adenosine receptors, with its effects attributed to PDE inhibition. nih.gov

These fundamental principles underscore the importance of the specific substitution pattern on the xanthine core in dictating the compound's interaction with its biological targets.

Ligand-Based and Target-Based SAR Analyses for Midaxifylline Scaffolds

The exploration of Structure-Activity Relationships (SAR) for midaxifylline and its analogues can be approached from two main perspectives: ligand-based and target-based analyses. slideshare.netmdpi.com

Ligand-Based SAR relies on the knowledge of a set of molecules known to bind to a specific biological target. slideshare.net This approach is particularly useful when the three-dimensional structure of the target is unknown. slideshare.net For midaxifylline, a ligand-based approach would involve comparing the chemical structures and biological activities of a series of related xanthine derivatives to derive a pharmacophore model. eurekaselect.com A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for biological activity. actascientific.com For instance, a pharmacophore model for xanthine derivatives as DPP-IV inhibitors identified one hydrogen bond acceptor, two hydrophobic rings, and one aromatic ring as crucial features. eurekaselect.com By analyzing how structural modifications within a series of analogues affect potency, researchers can infer which molecular properties are key for interaction with the target.

Target-Based SAR , on the other hand, utilizes the known three-dimensional structure of the biological target, such as a receptor or enzyme. mdpi.com This approach, often involving techniques like molecular docking and X-ray crystallography, allows for a detailed investigation of the binding mode of a ligand at the molecular level. acs.orgnih.gov For example, structural biology studies of xanthine derivatives binding to MTHFD2 revealed the importance of a tail group for inhibitory activity, showing how a hydrogen-bond network between the ligand and the enzyme contributed significantly to its potency. acs.org If the target of midaxifylline is known (e.g., a specific adenosine receptor subtype), docking simulations could predict its binding orientation in the active site. This would allow for a rational design of new analogues with improved affinity by optimizing interactions with key amino acid residues in the binding pocket. researchgate.net

Both approaches are complementary. Ligand-based models can guide the initial design of new compounds, while target-based methods can refine these designs by providing a detailed understanding of the ligand-target interactions. mdpi.com

Development and Validation of QSAR Models for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. ijert.orgacs.org The primary goal of developing QSAR models for midaxifylline analogues is to create a tool that can reliably predict the potency of newly designed, untested compounds, thereby saving time and resources in the drug discovery process. jst.go.jpmdpi.com

The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of structurally related compounds with accurately measured biological activities (e.g., IC50 or Ki values) is required. nih.gov This dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.govingentaconnect.com

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset. hufocw.org

Model Building: Using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical relationship is established between the molecular descriptors (independent variables) and the biological activity (dependent variable). actascientific.comekb.eg

Model Validation: The developed model must be rigorously validated to ensure its statistical significance and predictive ability. actascientific.com This involves both internal validation (e.g., cross-validation with the training set) and external validation (predicting the activity of the test set compounds). ekb.egmdpi.com

For xanthine derivatives, QSAR models have been successfully developed for various targets, including adenosine receptors and phosphodiesterases. ajrconline.orgtandfonline.com These models have demonstrated that properties like hydrophobicity, steric fields, and electrostatic fields play a crucial role in determining the biological activity. hufocw.org A well-validated QSAR model can provide valuable insights into the structural requirements for potency and guide the synthesis of more effective analogues of midaxifylline. eurekaselect.com

Computational Approaches for SAR/QSAR Elucidation

Computational chemistry plays a pivotal role in modern drug discovery, providing powerful tools to elucidate SAR and develop predictive QSAR models. nih.govnih.gov These approaches allow for the analysis of large datasets and the visualization of molecular interactions that are often not possible through experimental methods alone.

Various computational techniques are employed in the study of midaxifylline and its analogues:

Molecular Modeling and Docking: These methods predict how a ligand binds to its receptor, providing insights into the specific interactions that stabilize the ligand-receptor complex. nih.govresearchgate.net

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D models that relate the steric and electrostatic properties of molecules to their biological activity. mdpi.com A CoMFA model for PDE4 inhibitors, for example, showed that steric fields were the predominant factor influencing activity. mdpi.com

Pharmacophore Mapping: This ligand-based method identifies the common structural features responsible for the activity of a set of compounds, which can then be used to search for new, structurally diverse molecules with the same activity profile. actascientific.com

Machine Learning: Algorithms such as random forests, support vector machines, and artificial neural networks are increasingly used to build complex, non-linear QSAR models that can offer superior predictive performance compared to traditional linear methods. ekb.egnih.gov

These computational tools are instrumental in transforming raw biological data into actionable knowledge for the design of new and improved therapeutic agents.

Molecular Descriptors and Feature Selection in QSAR

The foundation of any QSAR model is the set of molecular descriptors used to represent the chemical structures. hufocw.org These descriptors can be classified into several categories:

0D Descriptors: Based on the molecular formula, such as molecular weight and atom counts. hufocw.org

1D Descriptors: Derived from substructure lists, including counts of functional groups, bonds, and rings. hufocw.org

2D Descriptors: Topological indices that describe the connectivity of atoms in a molecule. hufocw.org

3D Descriptors: Based on the three-dimensional conformation of the molecule, such as steric, electrostatic, and hydrophobic fields. actascientific.com

A crucial step in QSAR modeling is feature selection, which involves identifying the most relevant descriptors from a large pool of calculated ones. ekb.eg Including irrelevant or noisy descriptors can lead to overfitting and poor predictive performance. ekb.eg Techniques like stepwise regression, genetic algorithms, and principal component analysis (PCA) are used to select a smaller subset of descriptors that have the strongest correlation with the biological activity. ingentaconnect.comeco-vector.com For instance, in a QSAR study of xanthone (B1684191) derivatives, descriptors such as dielectric energy, LogP, and solvent-accessible surface area were found to correlate with anticancer activity. ijert.org

This table is illustrative and based on general findings in QSAR literature for xanthine-like compounds.

Statistical Validation and Predictive Capability of QSAR Models

The ultimate test of a QSAR model is its ability to accurately predict the activity of new compounds. rsc.org To assess this, rigorous statistical validation is essential. actascientific.com Key statistical parameters used to evaluate QSAR models include:

Coefficient of Determination (R²): This value indicates the proportion of the variance in the biological activity that is explained by the model. A value closer to 1.0 suggests a better fit for the training set data. ingentaconnect.com

Cross-Validated R² (Q² or R²cv): This is a measure of the model's internal predictive ability, typically calculated using the leave-one-out (LOO) or leave-many-out (LMO) method. actascientific.comekb.eg A high Q² value (e.g., > 0.5) is generally considered indicative of a robust model. mdpi.com

Predictive R² (R²pred): This parameter assesses the model's ability to predict the activity of an external test set of compounds not used in model development. It is a critical indicator of the model's real-world predictive power. actascientific.com

Root Mean Square Error (RMSE): This measures the deviation between the predicted and actual activity values. Lower values indicate better accuracy. nih.gov

A satisfactory 3D-QSAR model for PDE4 inhibitors, for example, yielded a Q² of 0.741 and an R² of 0.954, indicating a useful tool for predicting inhibitory activity. mdpi.com Similarly, a 2D QSAR model for phenyl alkyl ketone derivatives as PDE4 inhibitors showed a high correlation coefficient (R²=0.8374) and good internal and external predictive ability (Q²cv=0.7189, R²pred=0.6867). ingentaconnect.com These validation metrics are crucial for ensuring that a QSAR model is not a result of chance correlation and can be reliably used to guide further drug design efforts. mdpi.com

Preclinical Mechanistic and Efficacy Research of Midaxifylline

In Vitro Pharmacological Studies

In vitro studies are fundamental in preclinical research to determine a compound's interaction with its biological targets at a molecular and cellular level. qps.com For a compound like Midaxifylline, these studies focus on its effects on specific receptors and enzymes to elucidate its mechanism of action.

Target engagement assays are crucial to confirm that a drug candidate interacts with its intended target within a cellular environment. qps.com For Midaxifylline, which is known to be an adenosine (B11128) receptor antagonist, cell-based assays are employed to quantify its binding to these receptors. These assays typically use engineered cell lines that express specific subtypes of adenosine receptors (A1, A2A, A2B, A3).

One common method involves competitive binding assays where the ability of Midaxifylline to displace a radiolabeled ligand with known high affinity for the receptor is measured. The results from such assays are used to determine the binding affinity (Ki) of the compound for each receptor subtype. Midaxifylline is reported to be an amino-substituted derivative of 1,3-dipropyl-8-cyclopentylxanthine (DPCPX), a well-characterized and highly selective A1 adenosine receptor antagonist. nih.gov Therefore, its target engagement profile is expected to be similar.

Table 1: Representative Target Engagement Parameters for Adenosine Receptor Antagonists This table illustrates typical data obtained from cell-based target engagement assays for adenosine receptor antagonists. Specific values for Midaxifylline are not publicly available; data for the related compound DPCPX is provided for illustrative purposes.

| Compound | Target Receptor | Assay Type | Key Parameter | Value (nM) | Reference |

|---|---|---|---|---|---|

| DPCPX (analog) | Human Adenosine A1 | Radioligand Binding | Ki | 3.9 | |

| DPCPX (analog) | Human Adenosine A2A | Radioligand Binding | Ki | 130 | |

| DPCPX (analog) | Human Adenosine A2B | Radioligand Binding | Ki | 50 |

Beyond simple affinity, understanding the kinetics of the interaction between a ligand and its receptor provides deeper insight into its potential pharmacological effects in vivo. Receptor-ligand binding kinetics assays measure the rate at which a drug associates with its receptor (the on-rate, kon) and dissociates from it (the off-rate, koff). These parameters determine the residence time of the drug on the receptor, which can be a critical determinant of its duration of action. These studies are particularly important for G protein-coupled receptors (GPCRs), such as adenosine receptors.

Kinetic analyses can be performed using techniques like surface plasmon resonance (SPR) or kinetic radioligand binding assays on membranes from cells expressing the target receptor. These studies characterize whether the antagonist is competitive and reversible. For xanthine (B1682287) derivatives, these assays typically reveal a competitive and reversible binding to adenosine receptors. nih.gov

Table 2: Principles of Receptor-Ligand Binding Kinetics Analysis This table outlines the key kinetic parameters measured in receptor-ligand binding studies.

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| Association Rate Constant | kon | The rate at which the ligand binds to the receptor. | Influences the speed of onset of the drug's effect. |

| Dissociation Rate Constant | koff | The rate at which the ligand-receptor complex dissociates. | Determines the duration of the drug's effect; slower off-rates lead to longer residence times. |

| Equilibrium Dissociation Constant | Kd | The ratio of koff/kon, representing the concentration of ligand at which 50% of the receptors are occupied at equilibrium. | A measure of binding affinity (lower Kd indicates higher affinity). |

Midaxifylline is also characterized as a phosphodiesterase (PDE) inhibitor. ontosight.ai PDEs are a superfamily of enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). pharmacologyeducation.org Non-selective PDE inhibitors, like many xanthine derivatives, prevent the breakdown of cAMP and cGMP, leading to their accumulation within the cell. pharmacologyeducation.orglitfl.com This increase in second messengers can lead to a variety of cellular responses, including smooth muscle relaxation. nih.gov

Enzyme activity assays are performed using subcellular fractions (e.g., cell lysates or purified enzymes) to quantify the inhibitory potency of a compound. The half-maximal inhibitory concentration (IC50) is determined, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. These assays can be run against a panel of different PDE isozymes (e.g., PDE1, PDE3, PDE4, PDE5) to determine the compound's selectivity profile.

Table 3: Expected Profile of a Non-Selective Phosphodiesterase Inhibitor This table describes the typical measurements in enzyme activity modulation assays for a non-selective xanthine compound.

| Enzyme Target | Assay Principle | Parameter Measured | Expected Outcome for a Non-Selective Xanthine |

|---|

Receptor-Ligand Binding Kinetics in Cellular Systems

In Vivo Research Models for Disease Pathophysiology

In vivo studies in animal models are essential to understand how the molecular and cellular effects of a compound translate into physiological responses in a whole organism. qps.comppd.com For Midaxifylline, these models are focused on cardiovascular and respiratory systems.

The dual action of Midaxifylline as an adenosine receptor antagonist and PDE inhibitor suggests potential effects on the cardiovascular system, including vasodilation and heart rate modulation. ontosight.ai Preclinical in vivo models are used to investigate these effects.

Models for Vasodilation: Vasodilatory effects can be assessed in anesthetized rats or other species by measuring changes in blood pressure following administration of the compound. nih.govnih.gov Direct measurement of blood vessel diameter can also be performed using techniques like intravital microscopy or in ex vivo preparations of isolated arterial rings mounted in an organ bath.

Models for Heart Rate Modulation: The effects on heart rate (chronotropy) and force of contraction (inotropy) are typically studied in anesthetized or conscious, telemetered animals (e.g., rats or guinea pigs). nih.gov By blocking adenosine A1 receptors, xanthine derivatives can prevent the heart rate-slowing effects of endogenous adenosine. Their PDE inhibitory action can increase heart rate and contractility by elevating intracellular cAMP. litfl.com

Table 4: Common In Vivo Models for Cardiovascular Assessment This table outlines common animal models and parameters measured to assess the cardiovascular effects of a xanthine derivative like Midaxifylline.

| Model | Species | Parameter Measured | Expected Effect of an Adenosine Antagonist/PDE Inhibitor |

|---|---|---|---|

| Anesthetized Rat Model | Rat | Mean Arterial Pressure (MAP) | Decrease in MAP (Vasodilation) |

| Anesthetized Rat Model | Rat | Heart Rate (HR) | Increase in HR (Positive Chronotropy) |

The bronchodilatory properties of xanthine derivatives make them candidates for treating obstructive airway diseases. ontosight.ai

Models for Airway Smooth Muscle Relaxation: The direct relaxant effect on airway smooth muscle is often evaluated ex vivo using isolated tracheal rings or bronchial tissues from guinea pigs. slideshare.net Tissues are contracted with an agent like histamine (B1213489) or methacholine, and the ability of the test compound to induce relaxation is quantified.

Models for Asthma and COPD: Allergen-induced asthma models, commonly in guinea pigs or mice, are used to assess a compound's ability to prevent or reverse bronchoconstriction and airway inflammation. nih.govfrontiersin.orgcardiff.ac.ukresearchgate.net For instance, in an ovalbumin-sensitized guinea pig, a compound's efficacy can be tested against allergen-induced bronchospasm. slideshare.net Models of COPD can be induced by chronic exposure to cigarette smoke or intranasal administration of elastase to mimic features like inflammation and emphysema. nihr.ac.uk In these models, therapeutic candidates are evaluated for their ability to improve lung function and reduce inflammatory cell infiltration.

Table 5: Common In Vivo Models for Respiratory Disease This table describes standard animal models used to evaluate potential treatments for obstructive airway diseases.

| Disease Model | Species | Induction Method | Key Endpoints | Expected Effect of a Bronchodilator/Anti-inflammatory Agent |

|---|---|---|---|---|

| Allergic Asthma | Guinea Pig | Ovalbumin sensitization and challenge | Bronchoconstriction (e.g., increased airway resistance), inflammatory cell count in bronchoalveolar lavage fluid (BALF) | Inhibition of bronchoconstriction, reduction of eosinophils and other inflammatory cells in BALF. |

| Airway Hyperreactivity | Mouse / Guinea Pig | Methacholine or histamine challenge | Increased airway resistance and elastance | Attenuation of the hyperresponsive reaction to the constrictor agent. |

Neurological System Disease Models (e.g., Neuroprotection, Nerve Axon Dysfunction)

Midaxifylline, a xanthine derivative also known as IRFI 117, has been a subject of preclinical research for its potential therapeutic applications in the neurological system. ontosight.ai As a selective adenosine A1 receptor antagonist, its mechanism suggests a possible role in neuroprotection. researchgate.netnih.govdntb.gov.ua

Research in animal models and preclinical study frameworks has explored these potential neuroprotective effects. The failure of many candidate drugs in human trials after success in animal models has highlighted the need for robust preclinical investigation and the challenge of translating these findings. oaepublish.comexplorationpub.com Animal models for neurological conditions range from those mimicking stroke and traumatic brain injury to neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), where axonal dysfunction is a key pathological feature. unimib.itmdpi.comneurofit.comkcl.ac.uk

Patent literature includes Midaxifylline among compounds considered for treating neurological diseases associated with nerve axon dysfunction. google.com.pg Specifically, it has been identified as potentially useful for providing neuroprotection following a stroke and for its potential as an antiepileptic and anticonvulsant agent. google.com.pg This aligns with the broader investigation of adenosine receptor antagonists in the context of excitotoxicity and neuronal injury. researchgate.net

Table 1: Investigated Preclinical Applications of Midaxifylline in Neurological Models

| Potential Application Area | Disease/Condition Model | Noted Mechanism/Role | Reference |

|---|---|---|---|

| Neuroprotection | Stroke | Potential to protect neurons following ischemic events. | google.com.pg |

| Neurological Disorders | Epilepsy / Seizures | Investigated for antiepileptic and anticonvulsant properties. | google.com.pg |

| Neurological Disorders | Nerve Axon Dysfunction | Included in a list of therapeutic agents for diseases associated with nerve axon dysfunction. | google.com.pg |

| Psychiatric Disorders | Depression | Listed as an adenosine A1 antagonist with potential application for depression. | archive.org |

Immunomodulatory and Anti-proliferative Effects in B-Cell Proliferative Disorder Models

B-cell proliferative disorders are a group of diseases characterized by the uncontrolled production of lymphocytes, which can include various types of lymphomas and leukemias. cancer.govmedscape.comoncotarget.com The tumor microenvironment and specific signaling pathways, such as those involving the B-cell receptor, are critical in the progression of these malignancies. nih.govlymphoma.org

Midaxifylline's potential role in this area stems from its classification as a xanthine derivative, which acts as a phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist. ontosight.ai Research has explored the immunomodulatory effects of targeting adenosine receptors and related pathways on immune cells, including B-cells. nih.govijstemcell.comfrontiersin.org Some xanthine derivatives have been noted for their immunosuppressive properties, while the PI3K-delta/gamma pathway, which is crucial for B-cell function and proliferation, can be influenced by compounds that modulate related signaling cascades. google.comresearchgate.net

In this context, patent literature has identified Midaxifylline as a compound for potential use in methods for treating B-cell proliferative disorders. google.comgoogleapis.comwho.int These patents suggest that agents like Midaxifylline could be used, either alone or in combination with other compounds such as beta-adrenergic receptor (BAR) agonists or other PDE inhibitors, to achieve an anti-proliferative effect. google.comgoogleapis.com

Table 2: B-Cell Proliferative Disorders Mentioned in Preclinical/Patent Literature Referencing Midaxifylline

| Category | Specific Disorder | Reference |

|---|---|---|

| Leukemia | B-cell chronic lymphocytic leukemia (CLL) | google.comgoogleapis.com |

| Leukemia | B-cell prolymphocyte leukemia | google.comgoogleapis.com |

| Leukemia | Hairy cell leukemia | google.comgoogleapis.com |

| Leukemia | Precursor B-lymphoblastic leukemia/lymphoma | google.com |

| Lymphoma | Mantle cell lymphoma | google.comgoogleapis.com |

| Lymphoma | Follicular lymphoma | google.comgoogleapis.com |

| Lymphoma | Diffuse large B-cell lymphoma (DLBCL) | google.comgoogleapis.com |

| Lymphoma | Burkitt lymphoma | google.com |

| Lymphoma | Splenic marginal zone lymphoma | google.comgoogleapis.com |

| Lymphoma | Nodal marginal zone lymphoma | google.com |

| Lymphoma | MALT lymphoma | google.com |

| Lymphoma | Hodgkin's lymphoma | google.com |

| Myeloma | Multiple Myeloma / Plasmacytoma | google.com |

| Other | Post-transplant lymphoproliferative disorder | google.com |

| Other | Waldenstrom's macroglobulinemia | google.com |

Antiviral Research: SARS-CoV-2 Main Protease Target Investigations

The main protease (Mpro, also known as 3CLpro) of the SARS-CoV-2 virus is an essential enzyme for viral replication and transcription. nih.govmdpi.com Its critical role in the viral life cycle has made it a primary target for the development of antiviral drugs to treat COVID-19. nih.govmdpi.com An extensive global research effort has focused on identifying and developing inhibitors of this protease through methods including structural studies, virtual screening, and experimental assays. mdpi.comnih.govrsc.org This has led to the identification of numerous therapeutic candidates, including repurposed drugs and newly designed compounds. mdpi.com

However, a review of scientific and patent literature does not indicate that Midaxifylline has been a specific subject of these preclinical investigations targeting the SARS-CoV-2 main protease.

Ex Vivo Tissue and Organotypic Culture Research

Ex vivo and organotypic culture models are advanced laboratory techniques that serve as a bridge between traditional in vitro cell cultures and complex in vivo animal studies. mdpi.com Organotypic cultures, in particular, involve growing tissue slices or explants in a way that preserves their three-dimensional architecture and cellular organization. nih.govcrownbio.com This method is valuable because it maintains crucial cell-cell and cell-matrix interactions, offering a more physiologically relevant environment to study complex biological processes. mdpi.comnih.gov

These models are widely used in neuroscience to study neurogenesis, synaptic transmission, and the pathology of neurodegenerative diseases. kcl.ac.uknih.gov They allow for precise control over the tissue's microenvironment while retaining the complex interplay between different cell types, such as neurons and glia. crownbio.com Similarly, ex vivo models using fresh patient or animal tissue are increasingly used in cancer research and to study intestinal and cardiac tissues, allowing for the evaluation of drug responses in a preserved native tissue environment. mdpi.comcrownbio.comrsc.orgmdpi.com

Despite the broad applicability of these advanced preclinical models, searches of available scientific literature did not identify studies where ex vivo tissue or organotypic culture methods were specifically utilized for the investigation of Midaxifylline.

Synthetic Chemistry and Advanced Chemical Biology Approaches for Midaxifylline

Synthetic Methodologies for Midaxifylline Core Structure and Xanthine (B1682287) Derivatives

The synthesis of the xanthine scaffold, the core of Midaxifylline, can be achieved through several established methodologies. These routes offer the flexibility to introduce a variety of substituents at different positions on the purine (B94841) ring system. uniroma1.itgoogle.com

One of the classical and most fundamental methods is the Traube purine synthesis . This approach typically involves the condensation of a substituted urea (B33335) with cyanoacetic acid to form a cyanoacetyl urea intermediate. biointerfaceresearch.com Subsequent treatment with an alkali induces ring closure to yield a 6-aminouracil (B15529) derivative. biointerfaceresearch.com This uracil (B121893) derivative can then undergo nitrosation, reduction to a diamine, and final cyclization with a one-carbon unit (like formic acid or an aldehyde) to construct the imidazole (B134444) ring, thus completing the xanthine core. biointerfaceresearch.com While historically significant, this multi-step process can sometimes require harsh conditions and long reaction times. uniroma1.it

More contemporary approaches often favor more efficient, one-pot syntheses . One such method involves the direct coupling of 5,6-diaminouracil (B14702) with a carboxaldehyde under mild conditions. biointerfaceresearch.com This reaction can be accelerated by reagents like bromo dimethyl-sulfonium bromide (BDMS), proceeding through an imine or aminal intermediate to give high yields of the target xanthine. biointerfaceresearch.com

Another versatile strategy starts from a 5,6-diaminouracil and reacts it with a substituted benzaldehyde (B42025) to form a benzylidene adduct. This intermediate then undergoes oxidative closure to form the imidazole portion of the xanthine core. biointerfaceresearch.com The synthesis of Midaxifylline, which is 8-cyclopentyl-1,3-dipropylxanthine, would likely involve using cyclopentanecarboxaldehyde or a related precursor in the final cyclization step with 1,3-dipropyl-5,6-diaminouracil. The N1 and N3 propyl groups are typically installed via alkylation reactions on the uracil or xanthine precursors. uniroma1.it

Table 1: Comparison of Major Xanthine Synthesis Strategies

| Method | Key Intermediates | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Traube Synthesis | 6-aminouracil, 5,6-diaminouracil | Well-established, versatile | Long reaction times, harsh conditions | uniroma1.itbiointerfaceresearch.com |

| One-Pot Aldehyde Condensation | 5,6-diaminouracil | High efficiency, mild conditions | May require specific catalysts (e.g., BDMS) | biointerfaceresearch.com |

| Oxidative Cyclization | Benzylidene adduct of diaminouracil | Good for C8-aryl/alkyl derivatives | Requires an oxidative step | biointerfaceresearch.com |

Design and Synthesis of Midaxifylline Derivatives and Analogues

The xanthine scaffold of Midaxifylline offers multiple sites for chemical modification, primarily at the N1, N3, N7, and C8 positions, allowing for the generation of diverse analogues with tailored pharmacological profiles. uniroma1.it The design of these derivatives is often guided by structure-activity relationship (SAR) studies aimed at enhancing potency and selectivity for specific adenosine (B11128) receptor subtypes. nih.govnih.gov

Synthesis of C8-Substituted Analogues: The C8 position is a critical site for modulating receptor affinity and selectivity. uniroma1.it A common strategy to introduce diversity at this position is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This involves reacting an 8-halo-xanthine precursor (e.g., 8-bromo-1,3-dipropylxanthine) with an appropriate aryl or hetaryl boronic acid. nih.gov For synthesizing alkynyl derivatives, the Sonogashira coupling of an 8-halo-xanthine with a terminal alkyne is employed. nih.gov

Synthesis of N-Substituted Analogues: Alkylation at the nitrogen atoms (N1, N3, N7) is a fundamental approach to creating xanthine derivatives. uniroma1.it For instance, the well-known natural methylxanthines—caffeine (B1668208) (1,3,7-trimethylxanthine), theophylline (B1681296) (1,3-dimethylxanthine), and theobromine (B1682246) (3,7-dimethylxanthine)—illustrate the importance of N-substitution. uniroma1.itresearchgate.net In the context of Midaxifylline, the N1 and N3 positions are occupied by propyl groups. Analogues can be created by varying the length and nature of these alkyl chains. nih.gov These substitutions are typically achieved by reacting the xanthine core with alkyl halides in the presence of a base like potassium carbonate. nih.gov

A specific example of a Midaxifylline analogue is an amino-substituted derivative of DPCPX (8-cyclopentyl-1,3-dipropylxanthine), which highlights the exploration of functional groups on the core structure to alter its properties. nih.gov

Table 2: Key Reactions for Synthesizing Xanthine Derivatives

| Reaction Type | Position(s) Modified | Reagents/Catalysts | Purpose | Reference |

|---|---|---|---|---|

| Alkylation | N1, N3, N7 | Alkyl halide, K₂CO₃, DMF | Introduce alkyl groups | nih.gov |

| Suzuki-Miyaura Coupling | C8 | 8-halo-xanthine, boronic acid, Pd catalyst | Introduce aryl/hetaryl groups | nih.gov |

| Sonogashira Coupling | C8 | 8-halo-xanthine, terminal alkyne, Pd/Cu catalysts | Introduce alkynyl groups | nih.gov |

| A³-Coupling (Alkyne-Aldehyde-Amine) | C8 (via 8-ethynyl precursor) | 8-ethynyl-xanthine, formaldehyde, secondary amine, Cu(I) catalyst | Introduce alkynylmethylamine moieties | nih.gov |

Prodrug Strategies and Chemical Modifications Involving Midaxifylline for Research Applications

A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. rsc.orgurjc.es This strategy is employed to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, instability, or limited ability to cross biological barriers like the blood-brain barrier (BBB). ijarsct.co.innih.gov For a CNS-active compound like Midaxifylline, a prodrug approach could enhance its delivery to the brain. nih.govchemrxiv.org Patents have listed Midaxifylline as a candidate for conversion into acyloxyalkyl carbamate (B1207046) prodrugs, indicating interest in this strategy. google.comgoogleapis.com

Carrier-linked prodrugs are the most common type, where the active drug is temporarily attached to a carrier molecule (promoiety) via a covalent, bioreversible bond. rsc.orgurjc.es The design of this linker is critical as it dictates the stability, release rate, and location of drug activation. ijarsct.co.in

Ester Linkages : This is one of the most widely used linkages. Esters are readily cleaved by ubiquitous esterase enzymes found in the blood, liver, and other tissues, leading to rapid release of the parent drug. ijarsct.co.inmdpi.com This approach is often used to mask polar carboxyl or hydroxyl groups to increase lipophilicity and membrane permeability. scirp.org

Amide Linkages : Amide bonds are generally more stable to hydrolysis than ester bonds. ijarsct.co.innih.gov This can result in a slower, more controlled release of the drug. Specific amidase enzymes, some of which have higher expression in the brain, can be targeted for more selective drug release in the CNS. nih.gov

Carbamate Linkages : Carbamates are often used for drugs containing primary or secondary amines. ijarsct.co.in They offer a balance of stability and controlled release. Acyloxyalkyl carbamates, for instance, undergo a two-step cleavage process: an initial enzymatic hydrolysis of the ester bond, followed by the spontaneous breakdown of the unstable intermediate to release the parent amine drug, carbon dioxide, and an aldehyde. google.com

Phosphate Ester Linkages : These are used to mask hydroxyl groups and significantly increase aqueous solubility. They are cleaved by alkaline phosphatase enzymes. mdpi.com

The cleavage can be enzymatic, as described above, or chemical, such as hydrolysis triggered by the pH of a specific physiological environment (e.g., the acidic environment of a tumor). ijarsct.co.inresearchgate.net

The synthesis of complex molecules like Midaxifylline and its derivatives often requires the use of protecting groups. jocpr.com These are temporary modifications to reactive functional groups (like -NH or -OH) to prevent them from undergoing unwanted reactions during a synthetic step targeting another part of the molecule. jocpr.comgoogleapis.com The choice of a protecting group is crucial and depends on its stability to the reaction conditions and the ease of its selective removal afterward. jocpr.com

In the context of xanthine synthesis, which involves multiple reactive nitrogen atoms, protecting groups are essential for achieving regioselectivity. uniroma1.itnih.gov For example, if a specific modification is desired at the N7 position, the N1 and N3 positions might first be protected.

Amine Protecting Groups : The Boc (tert-butyloxycarbonyl) group is commonly used to protect amines. It is stable under many reaction conditions but can be easily removed with acid (e.g., methanesulfonic acid or trifluoroacetic acid). nih.gov The MMT (monomethoxytrityl) group is another option, often used for protecting primary amines, and is also acid-labile. glenresearch.com

Hydroxyl Protecting Groups : If hydroxyl groups were present on substituents, silyl (B83357) ethers (e.g., TBDMS) are a common choice for protection. They are installed using a silyl chloride and removed with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). nih.govoup.com

Nucleobase Protection : In syntheses starting from guanosine (B1672433) (a related purine), a variety of protecting groups are used, such as DMT (dimethoxytrityl) for the 5'-hydroxyl and various acyl or NPE (4-nitrophenylethyl) groups for the nucleobase itself. nih.govoup.com These strategies are directly translatable to complex xanthine chemistry.

The use of these groups allows chemists to build complex structures like substituted xanthines in a controlled, stepwise manner, ensuring that modifications occur only at the intended positions. jocpr.comnih.gov

Temporary Linkage Chemistry and Cleavage Mechanisms

Chemical Probe Development based on Midaxifylline Scaffold

A chemical probe is a small molecule designed to selectively bind and modulate the function of a specific protein target in a complex biological system, such as living cells or organisms. promega.de Unlike a drug, the primary purpose of a chemical probe is not to treat a disease but to serve as a research tool to study the biological role of its target protein (target validation). promega.denih.gov

The development of a high-quality chemical probe requires a molecule with specific characteristics:

High Potency : Typically, a probe should have high affinity for its target, with an in vitro potency of less than 100 nM. promega.de

High Selectivity : It must be highly selective for the intended target over other related proteins (e.g., >30-fold selectivity over closely related family members). promega.de

Cellular Activity : The probe must be able to enter cells and engage its target in a cellular context at a reasonable concentration (e.g., <1 µM). promega.de

Known Mechanism of Action : The way the probe interacts with its target should be well-understood. promega.de

The Midaxifylline scaffold is a promising starting point for the development of chemical probes. As a known adenosine receptor antagonist, it already possesses a defined biological target. nih.govscispace.com The extensive body of knowledge on the synthesis of xanthine derivatives allows for systematic structural modifications to optimize the properties required for a chemical probe. nih.govnih.gov

The process would involve synthesizing a library of Midaxifylline analogues with variations at the C8 and N-positions and screening them for improved potency and selectivity against the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). uniroma1.it By fine-tuning the structure, researchers can develop highly selective antagonists for a single receptor subtype, creating invaluable tools to dissect the specific physiological roles of that receptor without the confounding effects of engaging other receptors. rockefeller.eduosu.edu

Advanced Computational and Theoretical Research on Midaxifylline

Molecular Docking and Dynamics Simulations for Target Interaction Profiling

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are instrumental in predicting and analyzing the binding of a ligand, like Midaxifylline, to a protein target at the molecular level. nih.govnih.gov

In a notable study, Midaxifylline was identified as a potential antiviral agent through a large-scale virtual screening campaign against the main protease (Mpro or 3CLpro) of SARS-CoV-2, a critical enzyme for viral replication. charite.detubitak.gov.tr The research employed a multi-step computational workflow to screen a library of 6,733 FDA-approved drugs and compounds in clinical investigation. charite.de

Initially, a binary Quantitative Structure-Activity Relationship (QSAR) model for antiviral therapeutic activity was used to filter the compound library. charite.deelte.hu Midaxifylline was among the 370 compounds that passed this initial screening with a normalized therapeutic activity prediction value of 0.75 or higher. charite.de

Subsequently, molecular docking simulations were performed on these 370 compounds using the Glide/SP docking algorithm to predict their binding affinity to the catalytic site of the SARS-CoV-2 Mpro. charite.de The docking score for Midaxifylline was reported as -4.63 kcal/mol. charite.deelte.hu The crucial residues at the Mpro catalytic site, including His41 and Cys145, were used to define the docking grid. charite.detubitak.gov.tr

Following the docking studies, the top-scoring compounds underwent short (10 ns) molecular dynamics (MD) simulations to evaluate the stability of the ligand-protein complexes. charite.de MD simulations provide a dynamic view of the physical movements of atoms and molecules, offering insights into the stability of binding interactions over time. insightsoftware.comsemanticscholar.org The binding free energies of the selected hits were then calculated using the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) method to rescore and improve the predictions from docking. charite.detubitak.gov.tr While the study focused on the top-10 compounds for longer (100 ns) MD simulations, the initial screening and docking data positioned Midaxifylline as a compound of interest for potential antiviral activity. charite.de

Table 1: Molecular Docking and QSAR Results for Midaxifylline against SARS-CoV-2 Mpro

| Computational Method | Target | Details | Result for Midaxifylline | Reference |

|---|---|---|---|---|

| Binary QSAR | Antiviral Activity | A model to predict therapeutic activity; a value > 0.75 was used as the cutoff. | 0.76 | charite.deelte.hu |

Virtual Screening and Ligand Design Based on Midaxifylline Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. bioascent.comrsc.org This process can be based on the structure of the target protein or on the structure of known active ligands. When based on a known active molecule, the core chemical structure, or "scaffold," can be used to find other compounds with similar features or to design new molecules with potentially improved properties. researchgate.netmdpi.com This approach, often called scaffold hopping or ligand-based design, is a cornerstone of modern medicinal chemistry. nih.govresearchgate.net

Based on available scientific literature, there are no specific published studies detailing virtual screening efforts or new ligand design initiatives that explicitly use the Midaxifylline scaffold as a starting point for the discovery of new therapeutic agents.

In Silico Prediction of Novel Pharmacological Activities

In silico methods, particularly those leveraging machine learning and large-scale data analysis, are increasingly used to predict new pharmacological activities for existing drugs, a process known as drug repurposing. frontiersin.orgnih.govmdpi.com These computational approaches can identify potential new drug-target interactions by analyzing vast datasets of chemical structures, genomic information, and pharmacological data. globalresearchonline.net

The primary example of a novel pharmacological activity predicted for Midaxifylline comes from the previously mentioned study targeting SARS-CoV-2. charite.de In this research, a binary QSAR model specifically trained to predict antiviral therapeutic activity was employed. charite.deelte.hu The model, which uses the MetaCore/MetaDrug platform, analyzes the chemical structure of a compound to predict its potential efficacy against viral targets. charite.de

Midaxifylline achieved a normalized predicted activity value of 0.76, surpassing the threshold of 0.75 and suggesting potential antiviral properties. charite.deelte.hu This prediction was the basis for its inclusion in the subsequent molecular docking phase of the study against the SARS-CoV-2 main protease. charite.de This finding represents a novel, computationally predicted therapeutic indication for Midaxifylline, which is traditionally associated with other pharmacological effects.

Table 2: In Silico Prediction of Novel Activity for Midaxifylline

| Prediction Method | Predicted Activity | Target Investigated | Key Finding | Reference |

|---|

Theoretical Studies on Receptor Binding Modes and Allosteric Sites

Theoretical studies are crucial for understanding the precise way a drug binds to its receptor (binding mode) and for identifying potential allosteric sites. nih.govgoogle.com.pg Allosteric sites are locations on a receptor, distinct from the primary (orthosteric) binding site, that can modulate the receptor's activity when a molecule binds to them. frontiersin.orgnih.gov Targeting allosteric sites is an increasingly important strategy in drug discovery as it can offer higher specificity and a more nuanced modulation of protein function. rsc.orgnih.gov Computational methods are being developed to predict the location of these sites on proteins. mdpi.comnih.govvolkamerlab.org

Currently, there are no publicly available theoretical studies that specifically detail the binding modes of Midaxifylline with its known or predicted protein targets. Furthermore, no computational research has been published on the prediction or characterization of potential allosteric binding sites for Midaxifylline on any receptor.

Future Directions and Emerging Research Avenues for Midaxifylline

Identification of Unexplored Molecular Targets

While Midaxifylline is a known A1 adenosine (B11128) receptor antagonist, the complexity of biological systems suggests the potential for interactions with other, currently unexplored, molecular targets. nih.gov The identification of such targets is a critical step in fully understanding its pharmacological profile and uncovering new therapeutic possibilities.

Future research will likely leverage advanced methodologies to probe for novel binding partners. Target identification strategies are heavily reliant on analyzing disease mechanisms, genomics, and experimental proteomics to pinpoint candidate proteins and their interactions. nih.gov For xanthine (B1682287) derivatives like Midaxifylline, while the primary target is known, exploration into its affinity for other adenosine receptor subtypes, such as the A3 adenosine receptor (A3AR), is warranted, as modifications to the parent DPCPX structure have been shown to alter selectivity. nih.gov

Furthermore, the pursuit of personalized medicine necessitates the identification of molecular targets within specific disease contexts, such as those in cutaneous lymphomas or lung cancer. nih.govnih.gov Techniques like genetic engineering, the use of transgenic animal models, and structural biology help validate whether a prospective target should be agonized or antagonized. nih.gov For Midaxifylline, this could involve screening it against panels of receptors, enzymes, and ion channels to identify any secondary or off-target activities that could be therapeutically exploited or may need to be mitigated. The ultimate goal is to move beyond a single-target view and build a comprehensive map of the compound's molecular interactions. nih.gov

Development of Integrated Multi-Target Therapeutic Strategies

Complex diseases often involve multiple pathological pathways, making it difficult to achieve optimal outcomes with single-target agents. nih.gov Consequently, a significant future direction for Midaxifylline research lies in the development of integrated multi-target therapeutic strategies. This approach aims to restore the normal balance of a biological system by modulating several targets simultaneously, which can lead to higher efficacy and reduced side effects. nih.govembopress.org

These strategies can be realized in two main ways:

Combination Therapy : Administering Midaxifylline alongside other therapeutic agents. Patents have described potential combinations of adenosine receptor antagonists with phosphodiesterase (PDE) inhibitors for cardiovascular diseases or with A2A receptor agonists for treating B-cell proliferative disorders. google.comgoogle.com This approach leverages synergistic effects between different mechanisms of action.

Single-Molecule, Multi-Target Ligands : Designing novel derivatives of Midaxifylline that are engineered to interact with multiple targets. This involves modifying the core scaffold to incorporate pharmacophoric features that allow binding to a secondary target, such as a PDE isoform or another G-protein coupled receptor.

Computational methods are being developed to systematically identify optimal multi-target intervention solutions within disease-related molecular networks. embopress.org By applying such models, researchers can simulate the effects of modulating the A1 adenosine receptor in concert with other disease-relevant targets, thereby identifying promising multi-target strategies for conditions where adenosine signaling is implicated.

Application in Novel Disease Models and Emerging Pathologies

Initial investigations have explored Midaxifylline's potential as a memory-enhancing agent, and some patent literature includes it in the context of Alzheimer's disease treatment. nih.govgoogle.com To build upon this, future research must employ more physiologically relevant disease models that can better predict clinical outcomes. frontiersin.org The development of advanced in vitro and in vivo models has been identified as crucial for overcoming limitations in understanding fundamental disease mechanisms. frontiersin.org

Emerging platforms for future Midaxifylline research include:

Three-Dimensional (3D) Cell Cultures : Organoids and spheroids can more accurately replicate the complex cellular interactions and microenvironment of human tissues, providing a superior platform for testing efficacy compared to traditional 2D cultures. frontiersin.org

Specialized Animal Models : The use of models like zebrafish for studying the tumor microenvironment or humanized mouse models for infectious diseases allows for more relevant preclinical testing. frontiersin.orgnih.gov For neurodegenerative diseases, animal models that recapitulate aspects of aging and carcinogenesis are being developed. frontiersin.org

Models for Emerging Diseases : The role of adenosine signaling in various emerging pathologies, such as viral zoonoses or other infectious diseases, remains an open field of inquiry. fli.denih.gov Testing Midaxifylline in models of these diseases could uncover entirely new therapeutic applications.

By validating the efficacy of Midaxifylline in these advanced models, researchers can gain stronger evidence for its potential use in both established and emerging health threats.

Advancements in High-Throughput Screening and Computational Drug Discovery Methodologies

The progression of Midaxifylline research will be significantly accelerated by modern drug discovery technologies. High-Throughput Screening (HTS) and computational methods offer powerful tools for optimizing existing compounds and identifying new ones. mdpi.comnih.gov

HTS allows for the rapid testing of vast libraries of chemical compounds against biological targets. sygnaturediscovery.com In the context of Midaxifylline, HTS can be used to:

Screen for novel derivatives with higher potency or selectivity for the A1 adenosine receptor.

Identify molecules that synergize with Midaxifylline.

Probe for new, unexplored targets by screening Midaxifylline against broad target panels.

Complementing HTS, computational drug discovery provides in silico methods to guide research and reduce the time and cost of development. nih.gov These methodologies include:

Virtual Screening : Using computer models to screen large virtual compound libraries to identify molecules likely to bind to a target of interest. scielo.org.mx

Molecular Docking : Predicting the binding orientation and affinity of a molecule to a target protein, such as the A1 adenosine receptor. scienceopen.com

Multi-Fidelity Data Integration : New machine learning approaches, such as those used in the MF-PCBA dataset, can integrate data from primary and confirmatory screens to improve the accuracy of activity predictions. chemrxiv.org

These advanced screening and computational tools can create a more efficient pipeline for developing next-generation compounds based on the Midaxifylline scaffold.

Synergistic Approaches Combining Synthetic Chemistry and Computational Biology

The most powerful path forward for Midaxifylline research lies in the tight integration of synthetic chemistry and computational biology. conicet.gov.ar This synergistic approach creates an iterative cycle of design, synthesis, and testing that can rapidly advance the development of novel therapeutics. scielo.org.mx

The process unfolds as follows:

Computational Design : Computational biologists use molecular modeling to design novel derivatives of Midaxifylline. nih.govconicet.gov.ar These designs may aim to enhance potency, improve selectivity, introduce multi-target capabilities, or optimize pharmacokinetic properties.

Chemical Synthesis : Synthetic chemists then synthesize the most promising computationally designed molecules. Advances in synthetic chemistry allow for the creation of bespoke molecules tailored to probe and modulate biological functions.

Experimental Validation : The newly synthesized compounds are tested using HTS and other bioassays to determine their actual biological activity.

Model Refinement : The experimental results are fed back into the computational models, refining their predictive accuracy for the next round of design.

This fusion of disciplines allows researchers to move beyond serendipity and intuitively guided discovery toward a more rational, system-oriented approach to drug design. nih.govembopress.org By combining the predictive power of computational tools with the practical capabilities of synthetic chemistry, the development of optimized Midaxifylline-based compounds for a range of therapeutic applications becomes a more attainable goal.

Data Tables

Table 1: Summary of Future Research Directions for Midaxifylline

| Section | Research Focus | Key Methodologies and Approaches | Potential Outcomes |

|---|---|---|---|

| 7.1 | Identification of Unexplored Molecular Targets | Genomics, proteomics, screening against receptor/enzyme panels, structural biology. nih.gov | Discovery of secondary targets, elucidation of off-target effects, new therapeutic indications. |

| 7.2 | Multi-Target Therapeutic Strategies | Combination therapy studies, design of single-molecule multi-target ligands, computational network modeling. embopress.orggoogle.comgoogle.com | Increased therapeutic efficacy, reduced side effects, treatment for complex diseases. |

| 7.3 | Application in Novel Disease Models | 3D cell cultures (organoids), zebrafish models, humanized animal models, testing in emerging pathologies. frontiersin.orgnih.gov | Better prediction of clinical efficacy, expansion into new disease areas like neuroinflammation or infectious disease. |

| 7.4 | Advancements in Screening and Computational Discovery | High-Throughput Screening (HTS), virtual screening, molecular docking, machine learning models. mdpi.comscielo.org.mxchemrxiv.org | Accelerated discovery of optimized derivatives, identification of novel lead compounds. |

| 7.5 | Synergistic Chemistry and Computational Biology | Iterative cycle of computational design, chemical synthesis, and experimental validation. scielo.org.mx | Rational design of next-generation drugs with improved potency, selectivity, and pharmacokinetic profiles. |

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| Midaxifylline |

| 1,3-dicyclohexyl-8-cyclopropylxanthine (DPCPX) |

| Apaxifylline |

| Aspirin |

| AZT-3TC (Combivir) |

| Bezlotoxumab |

| Caffeine (B1668208) |

| Cefuroxime pivoxetil |

| Diosgenin |

| Doxofylline |

| Gemcitabine |

| Lovastatin |

| Nicotinic acid |

| Pegylated liposomal doxorubicin |

| Pentoxifylline |

| Propentofylline |

| Rolofylline |

| Salmeterol |

| Fluticasone |

| Theophylline (B1681296) |

| Toponafylline |

| Trichostatin |

Q & A

Q. What are the validated synthetic pathways for Midaxifylline, and how can researchers optimize yield and purity in laboratory settings?

Midaxifylline synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. To optimize yield, researchers should:

- Conduct pilot studies to test reaction conditions (temperature, solvent polarity, catalyst concentration) .

- Use high-performance liquid chromatography (HPLC) to monitor intermediate purity and confirm final product identity via nuclear magnetic resonance (NMR) .

- Compare yields across protocols (e.g., solution-phase vs. solid-phase synthesis) and adjust stoichiometric ratios iteratively.

Q. What preclinical models are most suitable for evaluating Midaxifylline’s pharmacological efficacy and mechanism of action?

- In vitro : Use cell lines expressing target receptors (e.g., adenosine A1/A2 receptors) to assess binding affinity via radioligand assays .

- In vivo : Rodent models of bronchoconstriction or inflammation for dose-response studies. Include control groups receiving placebo and reference drugs (e.g., theophylline) to benchmark efficacy .

- Data Collection : Measure biomarkers (e.g., cytokine levels, bronchodilation metrics) at multiple timepoints to capture dynamic effects.

Q. How should researchers design experiments to assess Midaxifylline’s metabolic stability and potential drug-drug interactions?

- Use liver microsomes or hepatocyte cultures to quantify metabolic half-life and identify cytochrome P450 (CYP) isoforms involved in metabolism .

- Screen for interactions using co-incubation assays with CYP inhibitors/inducers (e.g., ketoconazole for CYP3A4) and quantify changes in Midaxifylline clearance rates .

Advanced Research Questions

Q. How can contradictory findings about Midaxifylline’s efficacy across studies be systematically analyzed?

- Meta-Analysis : Aggregate data from published studies, weighting results by sample size and methodological rigor. Use funnel plots to detect publication bias .

- Sensitivity Testing : Replicate experiments under varying conditions (e.g., pH, temperature) to identify factors causing discrepancies. For example, solubility differences in buffer solutions may alter bioavailability .

- Cross-Validation : Compare in vitro potency (IC50) with in vivo outcomes to reconcile mechanistic and phenotypic data .

Q. What strategies are recommended for optimizing Midaxifylline’s experimental protocols to minimize systematic errors?

- Randomization : Assign animal subjects to treatment/control groups randomly to reduce selection bias .

- Blinding : Ensure data collectors are blinded to group assignments during outcome measurement.

- Error Tracking : Document environmental variables (e.g., humidity, equipment calibration status) and include negative controls to isolate confounding factors .

Q. How can computational modeling enhance the understanding of Midaxifylline’s structure-activity relationships (SAR)?

- Perform molecular docking simulations to predict binding affinities against target proteins (e.g., adenosine receptors) using software like AutoDock Vina .

- Compare Midaxifylline’s SAR with structural analogs (e.g., theophylline) to identify critical functional groups. For example, the 2022 Pharmacopeia update highlights a revised stereochemical configuration impacting receptor binding .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling Midaxifylline in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- First Aid : In case of inhalation, relocate to fresh air and administer CPR if necessary. For ingestion, rinse mouth with water without inducing vomiting .

- Waste Disposal : Follow local regulations for organic compound disposal; incinerate contaminated materials at >800°C .

Q. How should researchers address gaps in ecological toxicity data for Midaxifylline?

- Conduct Daphnia magna acute toxicity assays to estimate LC50 values.

- Use soil column experiments to assess mobility and biodegradation rates, referencing OECD guidelines for standardized testing .

Data Presentation and Reproducibility

Q. What frameworks ensure rigorous data reporting in Midaxifylline studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.